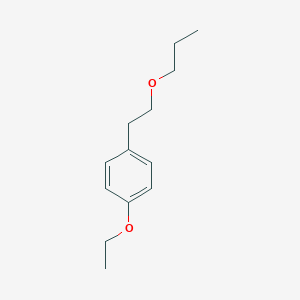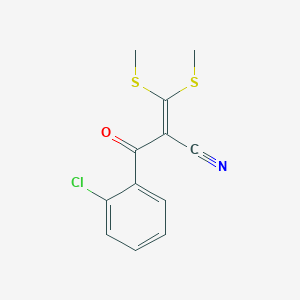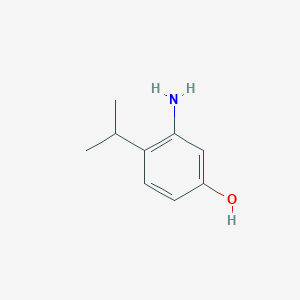
3alpha,7alpha,12alpha,19-Tetrahydroxy-5beta-cholan-24-oic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3alpha,7alpha,12alpha,19-Tetrahydroxy-5beta-cholan-24-oic Acid, also known as TUDCA, is a bile acid that has been extensively researched for its potential therapeutic effects. TUDCA is a naturally occurring bile acid that is found in small amounts in the human body. However, it can also be synthesized in the laboratory for research purposes.
Aplicaciones Científicas De Investigación
Hydrogen-bonded Aggregations
The crystal structures of various oxo-cholic acids, including compounds similar to the specified acid, show a range of supramolecular architectures. These structures are dominated by networks of cooperative hydrogen bonds, forming different packing motifs often supported by weaker interactions (Bertolasi et al., 2005).
Synthesis for Bile Acid Biosynthesis Study
Coenzyme A esters of acids similar to 3alpha,7alpha,12alpha,19-Tetrahydroxy-5beta-cholan-24-oic Acid were synthesized for studying beta-oxidation in bile acid biosynthesis (Kurosawa et al., 2001).
Biotransformation Studies
Biotransformation of compounds like methyl cholate using Aspergillus niger led to the isolation of derivatives including compounds similar to the specified acid. These studies help understand the structural elucidation of new compounds (Al-Aboudi et al., 2009).
Anodic Electrochemical Oxidation
Anodic electrochemical oxidation of cholic acid leads to the formation of several oxo-cholic acids, demonstrating the regioselectivity in the oxidation process and helping understand the oxidation behavior of such compounds (Medici et al., 2001).
Comparative Studies in Bile Salts
Studies of bile salts from various sources, including Arapaima gigas and domestic fowl, have led to the identification of compounds structurally similar to the specified acid. This research is crucial in understanding the diversity and evolution of bile acids in different species (Haslewood & Tökes, 1972; Haslewood, 1971).
Blood-Brain Barrier Permeation Study
Studies on derivatives of similar cholan acids have shown potential in modifying blood-brain barrier permeability, suggesting applications in enhancing the efficacy of central nervous system drugs (Mikov et al., 2004).
Synthesis for Vertebrate Bile Acid Study
Synthesis of compounds like 3alpha,7alpha,14alpha-trihydroxy-5beta-cholan-24-oic acid, a potential primary bile acid in vertebrates, helps in comparative studies and identification of unidentified biliary bile acids in different species (Kakiyama et al., 2004).
Identification in Cholestasis
In the study of cholestasis, bile acids structurally similar to the specified compound were identified in human urine and plasma, revealing new pathways for bile acid metabolism and their role in physiological and pathological conditions (Summerfield et al., 1976).
Propiedades
Número CAS |
171524-64-4 |
|---|---|
Nombre del producto |
3alpha,7alpha,12alpha,19-Tetrahydroxy-5beta-cholan-24-oic Acid |
Fórmula molecular |
C24H40O6 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5S,7R,8R,9S,10R,12S,13R,14S,17R)-3,7,12-trihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O6/c1-13(3-6-21(29)30)16-4-5-17-22-18(11-20(28)23(16,17)2)24(12-25)8-7-15(26)9-14(24)10-19(22)27/h13-20,22,25-28H,3-12H2,1-2H3,(H,29,30)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23-,24-/m1/s1 |
Clave InChI |
RFSKRKUKTCLIAV-OWXKUJNZSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)CO)O)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)CO)O)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)CO)O)O)C |
Descripción física |
Solid |
Sinónimos |
3,7,12,19-tetrahydroxycholanoic acid 3,7,12,19-THCA 3alpha,7alpha,12alpha,19-tetrahydroxy-5beta-cholan-24-oic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B67433.png)
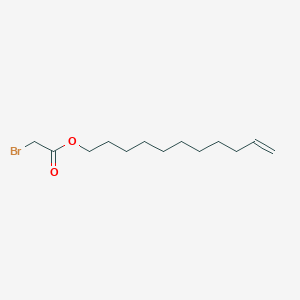

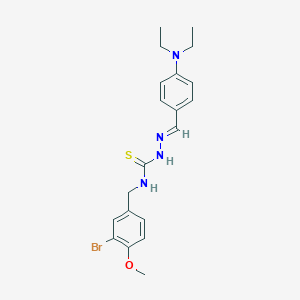
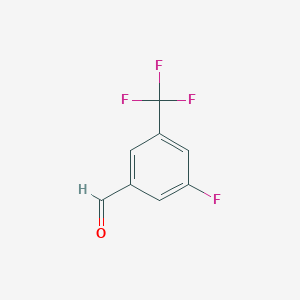
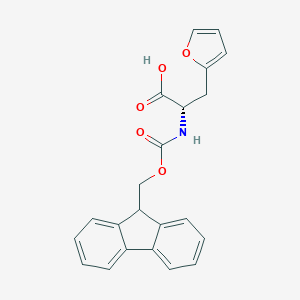
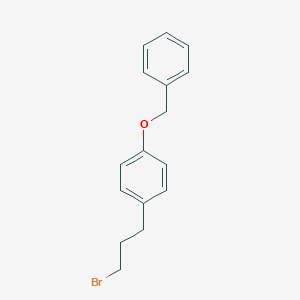
![N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B67453.png)
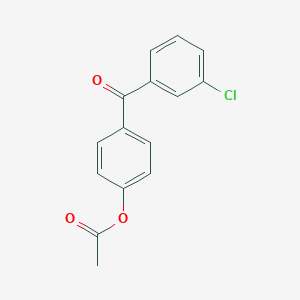
![2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid](/img/structure/B67455.png)
